alpha-Endorphin acetate

Description

Overview of the Endogenous Opioid System in Biological Systems

The endogenous opioid system is a complex and widespread neuromodulatory system in vertebrates that plays a crucial role in a multitude of physiological processes. targetmol.comsciencearchives.org This system is integral to the regulation of pain, emotional responses, stress, and reward pathways. sciencearchives.org Its components are found throughout both the central and peripheral nervous systems. sciencearchives.org The primary elements of this system are the endogenous opioid peptides and their corresponding opioid receptors. biocrick.com

There are three main classes of opioid receptors that have been identified and cloned: the mu (µ), delta (δ), and kappa (κ) opioid receptors. biocrick.com These receptors are G-protein-coupled receptors located on the surface of neurons. biocrick.com The binding of an opioid peptide to its receptor initiates a signaling cascade within the cell that ultimately leads to a variety of physiological effects, including analgesia, euphoria, and sedation. targetmol.com

The functions of the endogenous opioid system are diverse. It is a primary mediator of pain relief, and studies have shown that levels of endogenous opioids, such as beta-endorphin (B3029290), increase in response to pain. sciencearchives.org The system is also implicated in the body's response to stress, with stress being a known trigger for the release of endorphins. sciencearchives.org Furthermore, the endogenous opioid system is involved in reward-motivated behavior and has been linked to the effects of alcohol consumption. targetmol.com

Classification and Structural Families of Endogenous Opioid Peptides

Endogenous opioid peptides are categorized into three main families, each derived from a distinct precursor protein:

Endorphins: These are derived from the precursor protein pro-opiomelanocortin (POMC). wikipedia.orgnih.gov

Enkephalins: These originate from the precursor proenkephalin.

Dynorphins: These are cleaved from the precursor prodynorphin. wikipedia.org

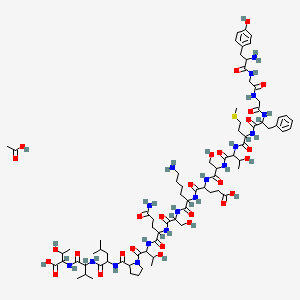

Alpha-endorphin (B1632093) belongs to the endorphin family. wikipedia.orgnih.gov The endorphins, including alpha-, beta-, and gamma-endorphin (B1627272), are all fragments of the larger POMC molecule. wikipedia.orgnih.gov Alpha-endorphin is specifically the 16-amino acid sequence corresponding to the N-terminal fragment of beta-endorphin. nih.gov Its amino acid sequence is Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr. wikipedia.orgsigmaaldrich.com This sequence is identical to the first 16 amino acids of beta-endorphin. wikipedia.org Gamma-endorphin is very similar, containing the same initial 16 amino acids as alpha-endorphin but with an additional leucine (B10760876) at the C-terminus. wikipedia.org

The shared N-terminal sequence, Tyr-Gly-Gly-Phe-Met, is a common motif in many opioid peptides and is crucial for their interaction with opioid receptors. wikipedia.org

Historical Context of alpha-Endorphin Discovery and Characterization

The discovery of endogenous opioid peptides was a direct result of the identification of opioid receptors in the early 1970s. The existence of specific binding sites for opiate drugs like morphine in the brain suggested that the body must produce its own natural ligands for these receptors. rpsg.org.uk

In 1975, John Hughes and Hans Kosterlitz successfully isolated and identified the first endogenous opioids from pig brain, which they named enkephalins. This discovery spurred further research to find other endogenous morphine-like substances.

The work of Nicholas Ling and Roger Guillemin was pivotal in the characterization of the endorphins. In 1976, they isolated two peptides with morphinomimetic activity from porcine hypothalamus and neurohypophysis. nih.gov Using mass spectrometry and other analytical techniques, they determined the primary structure of these peptides, which they named alpha-endorphin and gamma-endorphin. nih.gov Their research revealed that the amino acid sequences of these newly discovered peptides corresponded to fragments of the known pituitary hormone, beta-lipotropin. nih.gov Specifically, alpha-endorphin was identified as the sequence of beta-lipotropin from residues 61 to 76. nih.govsigmaaldrich.com During these studies, a third peptide was also purified and identified as an unstable salt of alpha-endorphin. nih.gov

Subsequent research has further elucidated the distribution and potential roles of alpha-endorphin. For instance, studies in rats have shown that while alpha-endorphin is the predominant form in the anterior pituitary and certain brain regions like the hypothalamus and thalamus, its acetylated form, N-alpha-acetyl-alpha-endorphin, is more prevalent in the neurointermediate lobe and other brain areas such as the amygdala and hippocampus. nih.gov This suggests that post-translational modifications like acetylation may play a role in modulating the biological activity of alpha-endorphin. nih.gov

Detailed Research Findings

While beta-endorphin is the most extensively studied of the endorphins for its potent analgesic effects, alpha-endorphin has been found to possess its own distinct profile of activity. Some studies suggest that alpha-endorphin's effects are more akin to those of psychostimulants, in contrast to the neuroleptic-like properties sometimes attributed to gamma-endorphin. wikipedia.org Research has also indicated that alpha-endorphin can have stimulatory effects on the immune system. sigmaaldrich.com In behavioral studies, alpha-endorphin has been shown to be a potent peptide in delaying avoidance behaviors in animal models. wikipedia.org

Immunohistochemical studies in the rat brain have revealed the localization of alpha-endorphin-containing nerve fibers predominantly in the hypothalamus, with some fibers also found in adjacent areas like the septum and thalamus. dp.tech This distribution further supports its role as a neuromodulator in the central nervous system.

Physicochemical Properties of alpha-Endorphin

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇₇H₁₂₀N₁₈O₂₆S | nih.govsigmaaldrich.comnovoprolabs.com |

| Molecular Weight | 1745.95 g/mol | sigmaaldrich.comnovoprolabs.com |

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr | wikipedia.orgsigmaaldrich.comnovoprolabs.com |

| Number of Amino Acids | 16 | wikipedia.org |

| CAS Number | 59004-96-5 (for free base) | targetmol.comnih.govsigmaaldrich.com |

Properties

Molecular Formula |

C79H124N18O28S |

|---|---|

Molecular Weight |

1806.0 g/mol |

IUPAC Name |

acetic acid;5-[[6-amino-1-[[1-[[5-amino-1-[[1-[2-[[1-[[1-[(1-carboxy-2-hydroxypropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C77H120N18O26S.C2H4O2/c1-38(2)31-51(70(113)91-60(39(3)4)74(117)94-63(42(7)100)77(120)121)88-73(116)55-18-14-29-95(55)76(119)62(41(6)99)93-67(110)48(23-25-56(80)102)85-71(114)53(36-96)89-65(108)47(17-12-13-28-78)84-66(109)49(24-26-59(105)106)86-72(115)54(37-97)90-75(118)61(40(5)98)92-68(111)50(27-30-122-8)87-69(112)52(33-43-15-10-9-11-16-43)83-58(104)35-81-57(103)34-82-64(107)46(79)32-44-19-21-45(101)22-20-44;1-2(3)4/h9-11,15-16,19-22,38-42,46-55,60-63,96-101H,12-14,17-18,23-37,78-79H2,1-8H3,(H2,80,102)(H,81,103)(H,82,107)(H,83,104)(H,84,109)(H,85,114)(H,86,115)(H,87,112)(H,88,116)(H,89,108)(H,90,118)(H,91,113)(H,92,111)(H,93,110)(H,94,117)(H,105,106)(H,120,121);1H3,(H,3,4) |

InChI Key |

OCEUVIKOHUJZBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O |

Origin of Product |

United States |

Biosynthesis and Post Translational Processing of Alpha Endorphin

Pro-opiomelanocortin (POMC) as a Precursor Molecule

Alpha-endorphin (B1632093), an endogenous opioid peptide, originates from a large precursor protein called pro-opiomelanocortin (POMC). wikipedia.orgnih.govyoutube.com POMC is a polypeptide comprised of 241 amino acid residues and is synthesized from a 267-amino-acid precursor, pre-pro-opiomelanocortin, after the removal of a 26-amino-acid signal peptide during translation. wikipedia.org This precursor molecule is the source of numerous biologically active peptides, not limited to endorphins. wikipedia.orgnih.gov The POMC gene is located on chromosome 2p23.3 in humans. wikipedia.org

The expression of the POMC gene and the subsequent processing of the POMC protein are tissue-specific. wikipedia.orgnih.gov It is primarily synthesized in the corticotrophs of the anterior pituitary and melanotrophs of the intermediate lobe of the pituitary gland, as well as in neurons of the arcuate nucleus in the hypothalamus, the brainstem, and melanocytes in the skin. wikipedia.orgnih.gov The specific peptides produced from POMC depend on the enzymes present in each tissue. nih.govphysiology.org

The POMC precursor contains multiple cleavage sites, which are recognized by specific enzymes. wikipedia.org This allows for the generation of a diverse array of peptides, including adrenocorticotropic hormone (ACTH), various melanocyte-stimulating hormones (MSH), and lipotropins, in addition to beta-endorphin (B3029290), from which alpha-endorphin is derived. wikipedia.orgyoutube.commdpi.com The complex processing of POMC highlights its role as a versatile precursor, giving rise to peptides with a wide range of physiological functions, from regulating appetite and the stress response to pain modulation. nih.govyoutube.com

Table 1: Overview of Pro-opiomelanocortin (POMC)

| Feature | Description |

|---|---|

| Full Name | Pro-opiomelanocortin |

| Gene Location (Human) | Chromosome 2p23.3 wikipedia.org |

| Amino Acid Length | 241 residues (after signal peptide removal) wikipedia.org |

| Primary Synthesis Locations | Anterior and intermediate lobes of the pituitary gland, hypothalamic neurons, brainstem, skin melanocytes wikipedia.orgnih.gov |

| Key Derived Peptides | ACTH, α-MSH, β-MSH, γ-MSH, β-endorphin, α-endorphin, γ-endorphin, Lipotropins wikipedia.orgyoutube.commdpi.com |

Enzymatic Cleavage Pathways in Peptide Generation

The generation of alpha-endorphin from the POMC precursor is a highly regulated process mediated by a series of enzymatic cleavages. This intricate pathway ensures the precise liberation of various bioactive peptides.

The initial and most critical steps in POMC processing are carried out by a family of calcium-dependent serine proteases known as prohormone convertases (PCs). nih.gov The two primary convertases involved in POMC cleavage are prohormone convertase 1 (also known as PC1/3) and prohormone convertase 2 (PC2). oup.comelsevierpure.com These enzymes recognize and cleave POMC at specific pairs of basic amino acid residues, such as Lys-Arg, Arg-Lys, or Lys-Lys. wikipedia.orgyoutube.com

The tissue-specific expression of PC1/3 and PC2 dictates the final peptide products. nih.gov

In the anterior pituitary, where PC1/3 is the predominant convertase, POMC is cleaved to produce ACTH and β-lipotropin. nih.govoup.comresearchgate.net

In the intermediate pituitary and the hypothalamus, both PC1/3 and PC2 are expressed. nih.govpnas.org Here, PC1/3 performs the initial cleavages, and then PC2 further processes the resulting peptides. For instance, PC2 can cleave ACTH to yield α-MSH and corticotropin-like intermediate peptide (CLIP). nih.govnih.gov Similarly, β-lipotropin is cleaved to produce β-endorphin. nih.govyoutube.com

Studies using cell lines have demonstrated the distinct specificities of these enzymes. PC1/3 preferentially cleaves POMC to generate ACTH and β-lipotropin, while PC2 has a broader activity, capable of cleaving POMC at multiple sites to produce peptides like β-endorphin. pnas.org The coordinated action of these convertases is essential for the proper production of the diverse array of POMC-derived peptides. oup.comresearchgate.net

Following the endoproteolytic cleavage by prohormone convertases, the newly generated peptide intermediates often have basic amino acid residues (lysine or arginine) remaining at their C-terminus. wikipedia.org These residues are removed by the action of carboxypeptidases, a crucial step for the full biological activity of many peptides. nih.gov

The primary enzyme involved in this process is Carboxypeptidase E (CPE), also known as carboxypeptidase H or enkephalin convertase. nih.govwikipedia.org CPE is a metallocarboxypeptidase that specifically catalyzes the removal of C-terminal arginine or lysine (B10760008) residues from polypeptide chains. wikipedia.orgnih.gov This exopeptidase activity is essential for the maturation of numerous peptide hormones and neuropeptides, including the endorphins. nih.govoup.com

For example, in the generation of α-MSH, after PC1/3 and PC2 have acted on POMC and ACTH, CPE removes the C-terminal basic residues from the ACTH (1-17) intermediate. nih.gov Similarly, after the cleavage of β-lipotropin to yield β-endorphin, CPE would be responsible for trimming any C-terminal basic residues. The efficient functioning of CPE is therefore critical for the final processing of POMC-derived peptides. nih.govyu.edu

Table 2: Key Enzymes in alpha-Endorphin Biosynthesis

| Enzyme | Type | Function in POMC Processing |

|---|---|---|

| Prohormone Convertase 1 (PC1/3) | Endoprotease | Cleaves POMC at specific pairs of basic amino acids to produce ACTH and β-lipotropin. nih.govoup.comresearchgate.net |

| Prohormone Convertase 2 (PC2) | Endoprotease | Further cleaves ACTH and β-lipotropin to generate smaller peptides, including α-MSH and β-endorphin. nih.govnih.gov |

| Carboxypeptidase E (CPE) | Exopeptidase | Removes C-terminal lysine or arginine residues from peptide intermediates. nih.govwikipedia.org |

Post-Translational Modifications and Their Significance

Beyond enzymatic cleavage, the biological activity of endorphins is further refined by post-translational modifications. These modifications can significantly alter the function of the final peptide.

N-terminal acetylation is a crucial post-translational modification that can dramatically alter the biological activity of POMC-derived peptides. nih.govbioscientifica.com This process involves the addition of an acetyl group to the N-terminal amino acid of the peptide, catalyzed by N-acetyltransferase. wikipedia.org

In the context of endorphins, N-terminal acetylation of β-endorphin has been shown to abolish its analgesic activity by significantly reducing its affinity for opiate receptors. nih.govnih.gov While β-endorphin is a potent opioid agonist, its N-acetylated form is essentially inactive as an opiate. nih.govnih.gov This modification is thought to be a physiological mechanism for inactivating β-endorphin. nih.gov

N-acetyl-α-endorphin has been identified as a naturally occurring peptide. medchemexpress.comsigmaaldrich.com The acetylation of the N-terminus of α-endorphin, similar to β-endorphin, is expected to modulate its biological activity. The presence of both acetylated and non-acetylated forms of endorphins suggests a dynamic regulation of their function. bioscientifica.com In some species, such as Xenopus laevis, N-acetylated endorphin fragments are the terminal products of endorphin processing in the melanotrope cells. nih.gov Recent studies also suggest that N-acetylated β-endorphin may act as an endogenous ligand for sigma-1 receptors, indicating alternative signaling pathways for these modified peptides. nih.govresearchgate.netcsic.es

Alpha-endorphin itself is a C-terminally truncated fragment of β-endorphin. Beta-endorphin consists of 31 amino acids, while alpha-endorphin is the 1-16 amino acid sequence of β-endorphin. wikipedia.org This truncation is a result of specific proteolytic cleavage of β-endorphin.

Further C-terminal proteolysis of endorphins can occur, leading to the generation of various shorter fragments. nih.govnih.gov For instance, β-endorphin can be cleaved to produce β-endorphin (1-27) and β-endorphin (1-26). nih.gov The removal of amino acids from the C-terminus of β-endorphin progressively decreases its analgesic potency. nih.gov This indicates that the C-terminal residues are important for the full biological activity of the peptide, although not for the duration of its action. nih.govscispace.com

The generation of these C-terminally truncated fragments, along with N-terminal acetylation, represents a significant physiological mechanism for modulating the activity of endorphins. nih.govnih.gov The various fragments may have different biological activities or may be inactive, contributing to the fine-tuning of the opioid system. cornell.edursc.orgnih.gov

Tissue and Cellular Localization of alpha-Endorphin Biosynthesis and Storage

The synthesis and storage of α-endorphin are localized to specific tissues and cell types, reflecting its diverse physiological roles. Key sites of its production include the pituitary gland, hypothalamic neuronal systems, and certain immune cells. apexbt.comyoutube.com

Pituitary Gland (Anterior and Intermediate Lobes)

The pituitary gland, a central regulator of the endocrine system, is a primary site for the biosynthesis of α-endorphin. apexbt.comyoutube.com Both the anterior and intermediate lobes of the pituitary are involved in the production of this peptide. wikipedia.org

Anterior Pituitary: In the anterior pituitary, corticotroph cells synthesize the precursor protein, pro-opiomelanocortin (POMC). wikipedia.org Through a series of enzymatic cleavages, POMC is processed into several biologically active peptides, including β-endorphin, from which α-endorphin is subsequently derived. wikipedia.org The synthesis of α-endorphin in the anterior pituitary is closely linked with the production of adrenocorticotropic hormone (ACTH). apexbt.com

Intermediate Lobe: The intermediate lobe of the pituitary also plays a significant role in the processing of POMC and the generation of α-endorphin-related peptides. capes.gov.br Studies in rats have shown that the neurointermediate lobe contains major components with α-endorphin-like immunoreactivity. capes.gov.br In some species, further post-translational modifications, such as N-acetylation, occur predominantly in the intermediate lobe, leading to the formation of N-acetyl-α-endorphin. nih.gov

| Pituitary Lobe | Primary Cell Type | Key Precursor | Derived Peptides |

| Anterior Lobe | Corticotrophs wikipedia.org | Pro-opiomelanocortin (POMC) apexbt.comwikipedia.org | β-endorphin, α-endorphin, ACTH apexbt.comwikipedia.org |

| Intermediate Lobe | Melanotrophs wikipedia.org | Pro-opiomelanocortin (POMC) capes.gov.br | α-endorphin, N-acetyl-α-endorphin capes.gov.brnih.gov |

Hypothalamic Neuronal Systems

The hypothalamus, a critical brain region for maintaining homeostasis, contains neuronal systems that produce and utilize α-endorphin. apexbt.comyoutube.com Neurons in the arcuate nucleus of the hypothalamus are a major source of POMC, which is then processed to yield β-endorphin and subsequently α-endorphin. wikipedia.org

Immunohistochemical studies in rats have revealed the presence of α-endorphin immunoreactivity in neural fibers predominantly located in the hypothalamus, including the preoptic area and the periventricular zone. nih.gov Individual fibers containing α-endorphin have also been identified in brain regions directly adjacent to the hypothalamus, such as the ventral part of the striate body, septum, and thalamus. nih.gov This localization suggests a role for α-endorphin in neuromodulation within these circuits.

Immune Cell Production and Presence

Emerging evidence indicates that immune cells are also a source of endorphins, including α-endorphin. pnas.org Lymphocytes, a type of white blood cell, have been shown to produce corticotropin (B344483) and endorphin-like substances. pnas.org This production suggests a direct link between the neuroendocrine and immune systems, where α-endorphin may act as a modulator of immune responses.

Specifically, research has demonstrated that human blood lymphocytes can be influenced by α-endorphin. nih.gov The peptide has been found to have an inhibitory effect on the primary antibody response at both the T-cell and B-cell levels. nih.gov This indicates that α-endorphin can modulate immune function by interacting with receptors on immune cells. nih.gov

Regulatory Mechanisms of alpha-Endorphin Production and Release

The production and release of α-endorphin are tightly regulated by various physiological stimuli and feedback mechanisms, ensuring its availability when needed. Stress is a significant factor that can trigger the activation of the endorphin system. usda.gov

The release of endorphins from the pituitary gland is influenced by the hypothalamus. sinclairmethod.org In response to stressors like pain, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to synthesize and release POMC-derived peptides, including β-endorphin and, consequently, α-endorphin. sinclairmethod.organesthesiologydfw.com

Furthermore, neurotransmitter systems play a role in modulating endorphin release. For instance, serotonin (B10506) neurons are suggested to have a stimulatory influence on the secretion of pituitary β-endorphin. dtic.mil Additionally, factors that increase the levels of ACTH, such as in Cushing's Syndrome, can also lead to a slight increase in endorphin levels. apexbt.com The intricate crosstalk between the nervous and immune systems, often mediated by the hypothalamic-pituitary-adrenal (HPA) axis, also contributes to the regulation of endogenous endorphin production. usda.gov

| Regulatory Factor | Effect on α-Endorphin | Mediating System/Hormone |

| Stress usda.gov | Increased production and release | Hypothalamic-Pituitary-Adrenal (HPA) Axis usda.gov |

| Pain sinclairmethod.organesthesiologydfw.com | Increased release | Corticotropin-Releasing Hormone (CRH) sinclairmethod.organesthesiologydfw.com |

| Serotonin dtic.mil | Stimulatory influence on release | Neurotransmitter System dtic.mil |

| ACTH Levels apexbt.com | Positive correlation with endorphin levels | Endocrine System apexbt.com |

Molecular Interactions and Receptor Pharmacology of Alpha Endorphin

Opioid Receptor Subtype Interactions

The physiological effects of alpha-endorphin (B1632093) are primarily mediated through its binding to and activation of opioid receptors, which are classified into three main types: mu (μ), kappa (κ), and delta (δ). The interaction of alpha-endorphin with each of these receptor subtypes exhibits distinct characteristics.

Mu-Opioid Receptor (μOR) Agonism and Binding Characteristics

Alpha-endorphin functions as an agonist at the mu-opioid receptors (μORs) lktlabs.com. This interaction is central to its analgesic and mood-modulating effects. Radioligand binding assays have indicated that alpha-endorphin possesses a moderate affinity for μORs goat-anti-mouse.com. While it shares this agonistic property with the more potent and extensively studied beta-endorphin (B3029290), alpha-endorphin's shorter amino acid sequence results in a unique pharmacological profile goat-anti-mouse.com5-formyl-ctp.com5-formyl-ctp.com. The binding of alpha-endorphin to μORs, which are G protein-coupled receptors, initiates a signaling cascade that leads to the inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, reduced neuronal excitability goat-anti-mouse.com5-formyl-ctp.com. This mechanism underlies its ability to modulate pain perception and influence emotional states goat-anti-mouse.com5-formyl-ctp.com.

Kappa-Opioid Receptor (κOR) Association

While the primary affinity of alpha-endorphin is for mu-opioid receptors, it is also known to interact with kappa-opioid receptors (κORs) goat-anti-mouse.com5-formyl-ctp.com. The association with κORs contributes to the broader spectrum of its physiological activities. The dynorphins are generally considered the primary endogenous ligands for κORs nih.gov. However, studies have shown that other opioid peptides, including derivatives of pro-opiomelanocortin like alpha-endorphin, can also bind to these receptors. The functional consequence of alpha-endorphin's interaction with κORs is an area of ongoing research, but it is believed to contribute to the complex modulation of the nervous system.

Delta-Opioid Receptor (δOR) Considerations

In addition to mu and kappa receptors, alpha-endorphin also interacts with delta-opioid receptors (δORs) 5-formyl-ctp.com. Enkephalins are the principal endogenous ligands for δORs. The interaction of alpha-endorphin with δORs is thought to play a role in its diverse physiological effects, which may include modulation of mood and certain behaviors. The activation of δORs, much like μORs and κORs, leads to an inhibition of adenylate cyclase and a reduction in neuronal excitability 5-formyl-ctp.com.

Ligand Binding Dynamics and Receptor Specificity

The effectiveness and physiological role of alpha-endorphin are determined by the dynamics of its binding to opioid receptors and its specificity for these receptors within the nervous system.

Binding Affinity Studies for Opiate Receptors

Binding affinity studies are crucial for understanding the potency and selectivity of alpha-endorphin. Although specific quantitative binding data for alpha-endorphin across all opioid receptor subtypes is not extensively documented in readily available literature, qualitative descriptions indicate a moderate affinity for mu-opioid receptors goat-anti-mouse.com. It is generally understood to be less potent than beta-endorphin. The affinity of an opioid peptide for its receptor is a key determinant of its biological activity.

Comparative Binding Affinity of Endogenous Opioids (Qualitative)

| Endogenous Opioid | Mu-Opioid Receptor (μOR) Affinity | Kappa-Opioid Receptor (κOR) Affinity | Delta-Opioid Receptor (δOR) Affinity |

| Alpha-Endorphin | Moderate Agonist | Interacts | Interacts |

| Beta-Endorphin | High Affinity Agonist | Interacts | High Affinity |

| Dynorphins | Lower Affinity | High Affinity (Primary Ligand) | Lower Affinity |

| Enkephalins | Moderate Affinity | Low Affinity | High Affinity (Primary Ligand) |

This table provides a qualitative overview based on available research. Specific binding affinities (e.g., Ki values) for alpha-endorphin are not consistently reported across studies.

Specificity for Neuronal Opiate Receptors versus Other Systems

Alpha-endorphin's primary mechanism of action is centered on its interaction with opioid receptors located within the central nervous system (CNS) 5-formyl-ctp.com5-formyl-ctp.com. These receptors are predominantly found on neurons, and their activation by alpha-endorphin leads to the modulation of neurotransmitter release and neuronal excitability, which are the foundations of its analgesic and neuromodulatory effects 5-formyl-ctp.com. While opioid receptors are concentrated in the brain and spinal cord, they are also present in peripheral tissues. However, the principal physiological roles of alpha-endorphin are attributed to its effects on neuronal opiate receptors within the CNS. There is limited evidence to suggest that alpha-endorphin has significant high-affinity interactions with other non-opioid receptor systems under normal physiological conditions.

Structure-Activity Relationship (SAR) of alpha-Endorphin and its Analogs

The biological activity of alpha-endorphin is intrinsically linked to its chemical structure. The arrangement of its amino acids and modifications to its terminal ends can dramatically alter its ability to bind to and activate opioid receptors.

Influence of Amino Acid Sequence on Opioid Activity

Alpha-endorphin is a 16-amino acid peptide with the sequence: Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr. wikipedia.org The opioid activity of alpha-endorphin is primarily attributed to the N-terminal pentapeptide sequence: Tyr-Gly-Gly-Phe-Met. wikipedia.org This sequence is a common motif among many endogenous opioid peptides and is essential for their analgesic properties. wikipedia.org

The initial four amino acids, Tyr-Gly-Gly-Phe, are considered the "message" domain, responsible for triggering the receptor's response. The N-terminal tyrosine residue is particularly crucial; its phenolic hydroxyl group is a key pharmacophoric element for opioid receptor recognition and activation.

Research into the structure-activity relationship has demonstrated the importance of specific amino acids within this sequence. While systematic quantitative data on single amino acid substitutions within alpha-endorphin itself is limited in publicly available literature, studies on related opioid peptides provide strong inferences. For instance, any alteration to the tyrosine at position 1 typically leads to a significant loss of opioid activity. The glycine residues at positions 2 and 3 provide conformational flexibility, allowing the peptide to adopt the necessary orientation for receptor binding. The phenylalanine at position 4 is another critical component, contributing to the peptide's affinity for the receptor through hydrophobic interactions.

Table 1: Key Amino Acid Residues in alpha-Endorphin and their Inferred Role in Opioid Activity

| Position | Amino Acid | Inferred Role in Opioid Activity |

|---|---|---|

| 1 | Tyrosine (Tyr) | Essential for receptor binding and activation; phenolic hydroxyl group is critical. |

| 2 | Glycine (Gly) | Provides conformational flexibility. |

| 3 | Glycine (Gly) | Provides conformational flexibility. |

| 4 | Phenylalanine (Phe) | Important for receptor affinity through hydrophobic interactions. |

| 5 | Methionine (Met) | Contributes to the opioid pharmacophore. |

| 6-16 | Various | Influences potency, selectivity, and overall pharmacological profile. |

Impact of N-terminal Modifications on Receptor Interaction

Modifications to the N-terminus of alpha-endorphin can profoundly alter its interaction with opioid receptors. The free amino group of the N-terminal tyrosine is essential for its opioid activity.

One of the most significant modifications is N-terminal acetylation. The acetylation of the N-terminal tyrosine residue of beta-endorphin, a closely related and longer peptide from which alpha-endorphin is derived, has been shown to abolish its binding to opioid receptors. mdpi.comnih.govnih.gov This is because the addition of an acetyl group neutralizes the positive charge of the N-terminal amine, which is a critical interaction point with the opioid receptor. Consequently, N-acetylated endorphins are unable to produce analgesia.

Instead of interacting with opioid receptors, N-acetylated endorphins may bind to other receptor systems. For example, N-acetylated beta-endorphin has been shown to interact with sigma receptors, suggesting a functional switch in its biological activity. mdpi.comnih.gov While direct quantitative binding data for N-acetyl-alpha-endorphin at various opioid receptor subtypes is not extensively detailed in the available search results, the evidence from beta-endorphin strongly indicates a similar loss of opioid receptor affinity.

Other modifications at the N-terminus, such as the removal of the N-terminal tyrosine, have been noted to not significantly impact certain behavioral effects, highlighting the complexity of the peptide's function beyond simple opioid agonism. wikipedia.org However, for direct opioid receptor binding and activation, the integrity of the N-terminal tyrosine and its free amino group is paramount.

Table 2: Effect of N-terminal Modifications on alpha-Endorphin's Opioid Receptor Interaction

| Modification | Effect on Opioid Receptor Binding | Consequence for Opioid Activity |

|---|---|---|

| Acetylation | Abolished or significantly reduced | Loss of analgesic and other opioid effects |

| Removal of N-terminal Tyrosine | Significantly reduced or abolished | Loss of opioid activity |

Neurobiological Functions and Mechanisms of Action of Alpha Endorphin

Role as a Central Neurotransmitter and Neuromodulator

Alpha-endorphin (B1632093), like other endorphins, functions as both a neurotransmitter and a neuromodulator within the central nervous system (CNS). nih.govnih.gov As a neurotransmitter, it is released by neurons to transmit signals to other nerve cells, often producing rapid and short-lived effects. mhanational.org In its role as a neuromodulator, alpha-endorphin can have more widespread and longer-lasting effects, influencing the response of neurons to other neurotransmitters. nih.govebsco.com This dual functionality allows it to participate in complex regulatory processes within the brain. usda.gov

The actions of endorphins are consistent with their classification as a novel class of central neurotransmitters. nih.govpnas.org They are released in response to stimuli like pain and stress and bind to opioid receptors, the same receptors targeted by morphine, to exert their effects. youtube.comwikipedia.org This binding initiates signaling cascades that modulate neuronal activity and communication. ebsco.com Some research characterizes alpha-endorphin's activity as being similar to psychostimulants. wikipedia.org

Modulation of Neuronal Activity in Specific Brain Regions

Alpha-endorphin exerts distinct effects on neuronal activity that are dependent on the specific brain region. This regional specificity is linked to the distribution of opioid receptors and the type of neurons present. nih.gov

In contrast to its inhibitory effects elsewhere, alpha-endorphin has an excitatory action on neurons in the hippocampus. nih.gov Studies have consistently shown that all hippocampal cells responsive to endorphins are excited by their application. nih.govsciencearchives.org This excitatory effect on hippocampal pyramidal cells suggests a role for alpha-endorphin in processes associated with this brain region, such as memory and learning. nih.gov

The actions of alpha-endorphin are mediated through opioid receptors. This is demonstrated by the fact that its effects, both inhibitory and excitatory, can be blocked by narcotic antagonists such as naloxone (B1662785). nih.gov Naloxone is a competitive antagonist at opioid receptors, meaning it binds to the receptors and prevents opioids from activating them. youtube.com The administration of naloxone reverses the neuronal inhibition in the cortex and brainstem, as well as the excitation observed in the hippocampus, that is induced by alpha-endorphin. nih.gov This reversal confirms that alpha-endorphin's modulation of neuronal activity is a direct result of its interaction with opioid receptors. nih.govnih.gov

Influence on Neurotransmitter Systems

Alpha-endorphin's role as a neuromodulator extends to its interaction with other major neurotransmitter systems in the brain, most notably the dopaminergic system. sciencearchives.org

The endogenous opioid system and the dopaminergic system are intricately linked. youtube.com Endorphins can influence the release and activity of dopamine (B1211576), a key neurotransmitter involved in reward, motivation, and motor control. nih.govyoutube.comwikipedia.org The interaction often involves the inhibition of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. nih.govyoutube.com By binding to receptors on GABAergic neurons, endorphins reduce the release of GABA. youtube.com Since GABA normally inhibits dopamine release, this suppression of GABA leads to an increase in the production and action of dopamine. nih.govyoutube.com This mechanism is believed to underlie the feelings of pleasure and reward associated with opioid activity. nih.gov Histochemical studies have pointed to important relationships between opiate-containing cells and those containing dopamine. sciencearchives.org

GABAergic System Modulation

Alpha-endorphin, like other endogenous opioid peptides, plays a significant role in modulating the gamma-aminobutyric acid (GABA)ergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. The interaction between endorphins and GABAergic neurons is a key mechanism through which opioids exert their effects on neuronal excitability, pain perception, and reward pathways.

Endorphins, including alpha-endorphin, can inhibit the release of GABA from presynaptic terminals. sciencearchives.orgyoutube.com This presynaptic inhibition occurs through the activation of opioid receptors located on GABAergic interneurons. By binding to these receptors, alpha-endorphin can suppress the release of GABA into the synapse. youtube.com This reduction in GABAergic inhibition leads to a state of disinhibition, effectively increasing the excitability of the postsynaptic neuron. This mechanism is particularly relevant in brain regions such as the ventral tegmental area (VTA), where the disinhibition of dopaminergic neurons by opioids contributes to their rewarding effects. wikipedia.org In the central nervous system, the binding of beta-endorphin (B3029290) to mu-opioid receptors has been shown to oppose the release of GABA, leading to an increase in the production and action of dopamine. omizzur.com

The modulation of the GABAergic system by endorphins is complex and can vary depending on the specific brain region and the type of opioid receptor involved. While much of the research has focused on beta-endorphin and its interaction with mu-opioid receptors, the fundamental mechanism of presynaptic inhibition of GABA release is a shared characteristic among endogenous opioids. ambiopharm.com The functional consequence of this interaction is a fine-tuning of neuronal circuits, influencing everything from pain signaling to complex behaviors.

Table 1: Effects of alpha-Endorphin on GABAergic System

| Mechanism | Effect | Key Brain Regions |

|---|---|---|

| Presynaptic Inhibition | Decreased GABA release | Ventral Tegmental Area (VTA), Hippocampus, Cortical Areas wikipedia.orgambiopharm.com |

| Disinhibition | Increased excitability of postsynaptic neurons | VTA (dopaminergic neurons) wikipedia.org |

Noradrenergic and Serotonergic System Relationships

The neurobiological functions of alpha-endorphin are intertwined with the noradrenergic and serotonergic systems, which are critical for regulating mood, arousal, and stress responses. Histochemical studies have suggested important relationships between opiates and cells containing noradrenaline (norepinephrine) and dopamine. sciencearchives.orgbiocrick.com

In the context of the noradrenergic system, research has shown that the action of endorphins can be closely related to, and in some cases dependent on, the alpha-noradrenergic system. For instance, studies on feeding behavior have demonstrated that the effects of beta-endorphin in the paraventricular nucleus (PVN) of the hypothalamus are antagonized by alpha-noradrenergic blockers. ontosight.ai This suggests a functional interaction where endorphin-induced effects are mediated, at least in part, through the noradrenergic system. ontosight.ai The central noradrenergic system, with its primary origin in the locus coeruleus, plays a major role in the body's "fight or flight" response. pharmainfonepal.com

The interplay between endorphins and these monoaminergic systems is complex and bidirectional, contributing to the multifaceted effects of opioids on behavior and physiology.

Acetylcholine (B1216132) Release Modulation

Alpha-endorphin also modulates the release of acetylcholine (ACh), a neurotransmitter crucial for cognitive functions such as learning and memory, as well as for muscle contraction and autonomic nervous system activity. lktlabs.comapexbt.com Studies have shown that endorphins can influence cholinergic activity in various brain regions.

For example, administration of beta-endorphin has been found to increase acetylcholine levels in the hippocampus, a brain area vital for memory formation. apexbt.com This effect could be blocked by the opioid antagonist naloxone, indicating that it is mediated by opioid receptors. apexbt.com The modulation of acetylcholine release by endorphins is not uniform across the brain and depends on the specific region and the type of opioid receptor present. The two primary families of acetylcholine receptors are the ionotropic nicotinic receptors and the metabotropic muscarinic receptors. lktlabs.com

The interaction between the endorphin and cholinergic systems highlights a potential mechanism through which endogenous opioids can influence cognitive processes. Further research is needed to fully elucidate the specific role of alpha-endorphin in modulating acetylcholine release and the functional consequences of this interaction.

Functional Neuroanatomy of alpha-Endorphin Circuits

The neuroanatomical distribution of alpha-endorphin provides insights into its physiological roles. Alpha-endorphin is derived from the precursor protein pro-opiomelanocortin (POMC), which is synthesized in the pituitary gland and the hypothalamus. nih.govbiocat.com

Distribution in Hypothalamic Nuclei and Projections

Endorphin-producing neurons are primarily located in the arcuate nucleus of the hypothalamus. amazonaws.com From this nucleus, nerve fibers project to various other brain regions, allowing endorphins to exert their effects throughout the brain. amazonaws.com These projections extend to areas such as the amygdala, nucleus accumbens, septum, and other parts of the hypothalamus. amazonaws.com

The hypothalamus itself is a critical control center for numerous physiological functions, including metabolic processes, body temperature, hunger, and thirst. quora.com The presence and release of alpha-endorphin within hypothalamic nuclei suggest its involvement in the regulation of these fundamental homeostatic processes. For example, the arcuate nucleus contains neurons that produce releasing hormones which are transported to the anterior pituitary.

Presence in Limbic Cortical Zones

Alpha-endorphin circuits are also present in limbic cortical zones, which are brain areas associated with emotion, motivation, and memory. The limbic system includes structures like the amygdala and hippocampus. The projections of endorphin-releasing neurons from the hypothalamus to these limbic areas underscore the role of alpha-endorphin in modulating emotional behavior and reward processes. amazonaws.com The amygdala is particularly important for processing emotional responses, and its interaction with the hypothalamus is a key component of the brain's stress response system. nih.gov

Distinction of Neuronal Circuits from Enkephalin Pathways

While both endorphins and enkephalins are endogenous opioid peptides, their neuronal circuits are distinct. Endorphins are derived from the POMC gene, whereas enkephalins are derived from the proenkephalin gene. This genetic distinction leads to different anatomical distributions and likely different physiological roles.

Endorphin-producing neurons are more discretely located, primarily in the arcuate nucleus of the hypothalamus and the nucleus of the solitary tract. amazonaws.com In contrast, enkephalin-containing neurons are more widely distributed throughout the central nervous system, including in areas involved in pain processing like the spinal cord dorsal horn, as well as in the gastrointestinal tract. Immunohistochemical studies have shown that enkephalins and dynorphins (another class of opioid peptides) are present in different populations of dorsal horn neurons, and beta-endorphin is largely absent from this area. This anatomical separation suggests that while both systems are involved in pain modulation, they do so through distinct pathways and likely respond to different physiological triggers.

Table 2: Comparison of alpha-Endorphin and Enkephalin Systems

| Characteristic | alpha-Endorphin | Enkephalin |

|---|---|---|

| Precursor Gene | Pro-opiomelanocortin (POMC) | Proenkephalin |

| Primary Location of Producing Neurons | Arcuate nucleus of the hypothalamus, nucleus of the solitary tract amazonaws.com | Widely distributed (e.g., spinal cord, adrenal medulla, striatum) |

| Primary Receptor Affinity | Mu-opioid receptors sciencearchives.org | Delta-opioid receptors |

Contributions to Central Nervous System Regulation

Alpha-endorphin, an endogenous opioid peptide composed of 16 amino acids, plays a significant role in the regulation of the central nervous system (CNS). wikipedia.org Derived from the precursor protein pro-opiomelanocortin (POMC), it is primarily synthesized in the pituitary gland and various regions within the CNS. lambda-protein-phosphatase.comyoutube.com Its regulatory functions are mediated through its interaction with opioid receptors, leading to a range of neurobiological effects. While it interacts with both mu- and delta-opioid receptors, its affinity is noted to be lower than that of beta-endorphin. lambda-protein-phosphatase.com This difference in binding affinity may account for its distinct physiological and behavioral effects. lambda-protein-phosphatase.com The functions of alpha-endorphin extend to modulating pain, influencing locomotor activity, and shaping complex behaviors such as reward and avoidance. lambda-protein-phosphatase.comnih.govlktlabs.com

Alpha-endorphin contributes to the body's natural pain relief system through its activity within descending pain modulation pathways. physio-pedia.comphysio-pedia.com These pathways are a network of neural circuits that originate in the brain and project down to the spinal cord to control the transmission of pain signals. Key brain regions involved in this descending control include the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM). physio-pedia.comphysio-pedia.com

The primary mechanism by which alpha-endorphin modulates pain is through its action as an agonist at opioid receptors, particularly mu-opioid receptors, which are densely located in these descending pain control circuits. physio-pedia.comsciencearchives.org The binding of alpha-endorphin to these receptors initiates a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the release of neurotransmitters that signal pain, such as substance P. youtube.comphysio-pedia.com

At the cellular level, the activation of opioid receptors by alpha-endorphin can lead to two main effects to dampen pain signaling:

Inhibition of Neurotransmitter Release: By binding to presynaptic opioid receptors on nociceptive (pain-sensing) neurons, alpha-endorphin can block the influx of calcium ions (Ca2+) into the nerve terminal. This reduction in intracellular calcium is critical for preventing the release of excitatory neurotransmitters into the synapse. tmc.edu

Neuronal Hyperpolarization: On postsynaptic neurons, the activation of opioid receptors can open potassium channels, leading to an efflux of potassium ions (K+). This results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and transmit the pain signal. tmc.edu

Table 1: Research Findings on alpha-Endorphin and Pain Modulation

| Finding | Organism/Model | Reference |

|---|---|---|

| Acts as an agonist at μ-opioid receptors to produce antinociceptive/analgesic activities. | General | lktlabs.com |

| Mu-opioid receptors are abundant in descending pain control circuits like the PAG and RVM. | General | sciencearchives.org |

| Binding to opioid receptors prevents the release of substance P, a key pain signal transmitter. | General | youtube.com |

| Opioid peptides can block neurotransmitter release by inhibiting Ca2+ influx or open potassium channels to hyperpolarize neurons. | General | tmc.edu |

The ventral tegmental area (VTA) and the nucleus accumbens (NAcc) are central components of the brain's reward system, and alpha-endorphin plays a role in modulating the activity of this circuitry. lktlabs.com The mesolimbic dopamine pathway, which originates in the VTA and projects to the NAcc, is a key substrate for reward and reinforcement. youtube.com

Alpha-endorphin, acting as an agonist at μ-opioid receptors within the VTA and NAcc, contributes to reward and reinforcement signaling. lktlabs.com The mechanism of action in this context involves the modulation of dopamine release, the primary neurotransmitter associated with pleasure and motivation. youtube.comnih.gov

In the VTA, opioid receptor activation by endorphins leads to an increase in dopamine release in the NAcc. youtube.com This occurs through the disinhibition of dopamine neurons. Normally, GABAergic interneurons inhibit the activity of dopamine-producing neurons in the VTA. By binding to μ-opioid receptors on these GABAergic interneurons, alpha-endorphin suppresses their inhibitory activity. youtube.comelifesciences.org This reduction in GABAergic tone allows the dopamine neurons to fire more frequently, resulting in increased dopamine release in the NAcc and the subjective experience of reward. youtube.comelifesciences.org

Studies have indicated that the infusion of endorphins directly into the VTA can induce locomotor activation, which is a behavioral indicator of dopamine system activation. nih.gov This effect is blockable by opioid antagonists, confirming the involvement of opioid receptors. nih.gov Furthermore, the rewarding properties of some drugs of abuse are linked to their ability to stimulate the release of endogenous opioids like endorphins in these reward pathways.

Table 2: Research Findings on alpha-Endorphin in Reward and Reinforcement

| Finding | Brain Region(s) | Mechanism | Reference |

|---|---|---|---|

| Plays a significant role in reward and reinforcement signaling. | VTA, NAcc | Acts as an agonist at μ-opioid receptors. | lktlabs.com |

| Infusion of endorphins stimulates locomotor activity, indicating dopamine interaction. | VTA | Interaction with opioid receptors. | nih.gov |

| Binding to opioid receptors in the brain leads to increased dopamine release. | Brain | Inhibition of GABAergic interneurons, leading to disinhibition of dopamine neurons. | youtube.com |

| Dopamine release in the NAcc is associated with motivation and reward. | NAcc | Activation by rewarding stimuli. | youtube.com |

Alpha-endorphin has been shown to influence locomotor activity, with its effects being dependent on the site of administration within the central nervous system. Research has demonstrated that when infused into the ventral tegmental area (VTA), alpha-endorphin can produce a stimulation of locomotor activity in rats. nih.gov This effect is believed to be mediated by the interaction of alpha-endorphin with opioid receptors in the VTA, which in turn modulates the activity of the mesocorticolimbic dopamine system that originates in this area. nih.gov The resulting increase in dopamine signaling in projection areas like the nucleus accumbens is associated with increased motor output. nih.gov

Interestingly, the locomotor activation induced by endorphin infusion into the VTA can be reversed by pretreatment with the opioid antagonist naloxone, confirming the opioid receptor-mediated nature of this effect. nih.gov Furthermore, the destruction of dopamine terminals in the mesocorticolimbic pathway also abolishes the locomotor-stimulating effects of VTA-infused endorphins, providing strong evidence for the critical role of dopamine in this process. nih.gov

Alpha-endorphin has been identified as a potent modulator of avoidance behaviors. wikipedia.org Studies have consistently shown that alpha-endorphin can delay the extinction of avoidance responses, suggesting an enhancement of memory for the aversive event. wikipedia.org This effect appears to be quite specific, as even minor changes to the amino acid sequence of the peptide can drastically alter its impact on avoidance behavior. wikipedia.org

The neural circuits underlying approach and avoidance behaviors are complex and involve several brain regions, including the amygdala, prefrontal cortex (PFC), and ventral striatum. nih.gov While the precise circuits through which alpha-endorphin exerts its effects on avoidance are still being fully elucidated, its action on opioid receptors within these and other interconnected regions is likely a key mechanism. The prelimbic (PL) cortex, a subregion of the PFC, has been shown to contain neurons that respond to both threat- and reward-associated cues and plays a role in regulating the balance between threat-avoidance and reward-approaching behaviors. elifesciences.org It is plausible that alpha-endorphin modulates the activity of such circuits to influence the expression of avoidance.

Some research suggests that the behavioral effects of alpha-endorphin are similar to those of psychostimulant drugs like amphetamines, although the underlying mechanisms differ. wikipedia.org The ability of alpha-endorphin to facilitate the retention of learned avoidance tasks points to its role in the consolidation of memories related to aversive experiences.

Immunomodulatory Roles and Interactions of Alpha Endorphin

Effects on Lymphocyte Function and Antibody Response

Alpha-endorphin (B1632093) has been shown to exert a notable influence on lymphocytes, the primary cells of the adaptive immune system, and consequently, the antibody response.

Modulation of B-Cell and T-Cell Levels and Activity

Research indicates that alpha-endorphin can directly impact the function of both B-cells and T-cells. nih.gov Studies have shown that while beta-endorphin (B3029290) and met-enkephalin (B1676343) can have varied effects on lymphocyte motility, enhancing it for B-cells and inhibiting it for mature T-cells, alpha-endorphin's role in this specific aspect is less defined but is understood to be part of the complex interaction between opioid peptides and lymphocytes. nih.gov The immunomodulatory effects of endorphins, including alpha-endorphin, are multifaceted, with the potential for both enhancement and suppression of the immune response depending on the context and the specific immune cells involved. nih.gov This interaction is complex, as evidenced by the contrasting effects of some endorphins on mature T-lymphocytes versus thymocytes. nih.gov

Inhibition of Primary Antibody Response (e.g., IgM-PFC Response)

Alpha-endorphin has been identified as a potent inhibitor of the primary antibody response. nih.gov Specifically, in vitro studies have demonstrated that alpha-endorphin can block the ovalbumin (OA)-specific IgM plaque-forming cell (PFC) response of human blood lymphocytes. nih.govoup.com This inhibitory effect is observed at concentrations ranging from 0.05 to 0.5 microM. nih.govoup.com The suppression of the antibody response to T-cell-dependent antigens, such as sheep erythrocytes, has also been documented, with significant inhibition occurring at a concentration of 0.5 µM. nih.gov This suggests that T-cell function may be more susceptible to the inhibitory effects of alpha-endorphin than B-cell function. nih.gov The immunosuppressive action of alpha-endorphin appears to be mediated through opiate-like receptors on spleen cells, as it can be blocked by naloxone (B1662785). nih.gov

Blocking of B-Cell Transition to Plaque-Forming Cells

Further dissecting its inhibitory mechanism, alpha-endorphin has been shown to impede the differentiation of B-cells into antibody-secreting plaque-forming cells (PFCs). nih.govoup.com This blockade occurs even in the presence of adequate T-cell helper activity, indicating a direct effect on the B-cell lineage. nih.govoup.com The inhibitory action of alpha-endorphin extends to blocking the production and/or secretion of antigen-specific T-cell helper factors and anti-OA antibodies by PFCs. nih.govoup.com The specificity of this interaction is highlighted by the observation that the removal of the N-terminal tyrosine residue from alpha-endorphin abrogates its inhibitory effect on the PFC response, underscoring the importance of this residue for opiate receptor interaction. nih.govoup.com

Impact on Innate Immune Responses

The influence of alpha-endorphin extends to the innate immune system, the body's first line of defense against pathogens.

Stimulation of Colony Stimulating Factor Production

While direct evidence for alpha-endorphin stimulating Colony Stimulating Factor (CSF) production is not explicitly detailed in the provided context, the broader family of endorphins is known to interact with immune cells that are involved in the production of various cytokines. medcraveonline.comresearchgate.net Immune cells, including those that produce endorphins, are known to release a variety of signaling molecules that can influence hematopoiesis, the process that CSFs regulate. apexbt.comnih.gov

Modulation of Polymorphonuclear Leukocyte (PMN) Oxidative Metabolism

The interaction of endorphins with immune cells, including polymorphonuclear leukocytes (PMNs), suggests a potential for modulating their functional activities. researchgate.net While specific studies detailing the direct effect of alpha-endorphin acetate (B1210297) on PMN oxidative metabolism are not available in the provided search results, the established presence of opioid receptors on leukocytes and the ability of opioids to influence granulocyte activity provide a basis for such interactions. researchgate.net The release of endorphins from immune cells like granulocytes in response to inflammatory stimuli points towards a feedback loop where these peptides can, in turn, modulate the activity of the very cells that release them. nih.gov

Receptor-Mediated Immunomodulation (Non-Classical Opioid Receptor Involvement)

While the primary immunomodulatory effects of alpha-endorphin are attributed to its interaction with classical opioid receptors, the landscape of its receptor-mediated actions may be more complex. Research into related endogenous peptides suggests the existence of pathways involving non-classical or non-opioid receptors, which could present alternative mechanisms for immunomodulation.

One area of investigation involves the sigma-1 receptor (σ1R), a unique intracellular chaperone protein that is not considered a classical opioid receptor. Studies have focused on an acetylated form of beta-endorphin, αN-acetyl β-endorphin, which does not bind to opioid receptors. This related neuropeptide has been shown to interact with and act as an endogenous ligand for the sigma-1 receptor. mdpi.com This interaction is significant as it can regulate the signaling of classical receptors like the mu-opioid receptor (MOR), demonstrating a form of cross-talk between different receptor systems. mdpi.com For instance, αN-acetyl β-endorphin was found to influence morphine-induced analgesia through its effects on the sigma-1 receptor. mdpi.com While this research does not directly involve alpha-endorphin, it establishes a precedent for endorphin-family peptides engaging with non-opioid receptor systems to produce physiological effects.

Another receptor of interest is the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), which is sometimes excluded from the "classical" opioid receptor family due to its insensitivity to the general opioid antagonist, naloxone. frontiersin.org The NOP system has a complex role in pain and inflammation, with its expression being upregulated in immune cells and nervous tissue during inflammatory conditions. frontiersin.org However, current research primarily associates the NOP receptor with its endogenous ligand, nociceptin/orphanin FQ, and direct interactions with alpha-endorphin for immunomodulation have not been established. frontiersin.org

Furthermore, some studies have proposed the existence of a specific epsilon (ε) receptor for endorphins, which would be distinct from the mu, delta, and kappa receptors. nih.gov The characterization of this potential receptor is still ongoing, and its role in mediating the immunomodulatory effects of alpha-endorphin remains an area for future research. nih.gov

The table below summarizes key receptors discussed in the context of endorphin-related peptides and their potential for non-classical signaling pathways.

| Receptor Name | Classification | Known Endogenous Ligand(s) | Potential Relevance to Endorphin Immunomodulation |

| Sigma-1 Receptor (σ1R) | Non-Opioid Intracellular Chaperone | αN-acetyl β-Endorphin mdpi.com | Indirectly modulates classical opioid receptor signaling; direct role for alpha-endorphin is not established. mdpi.com |

| Nociceptin/Orphanin FQ Receptor (NOP) | Opioid Receptor (sometimes considered non-classical) | Nociceptin/Orphanin FQ frontiersin.org | Involved in pain and inflammation; no direct interaction with alpha-endorphin for immunomodulation has been proven. frontiersin.org |

| Epsilon (ε) Receptor | Putative Opioid Receptor | Proposed to be specific for endorphins nih.gov | Hypothetical receptor; its existence and function in immunomodulation by alpha-endorphin are not yet confirmed. nih.gov |

Detailed research findings on the direct interaction of alpha-endorphin with non-classical opioid receptors in the context of immunomodulation are currently limited. The primary documented pathway for its immune effects remains through classical opioid receptors, as evidenced by studies showing that the removal of the N-terminal tyrosine—critical for classical opioid receptor binding—abolishes its immunomodulatory activity on T-cells and B-cells. nih.gov Future investigations are required to determine if alpha-endorphin, similar to its acetylated beta-endorphin counterpart, can engage with systems like the sigma-1 receptor or other novel binding sites to influence immune responses.

Compound and Receptor Glossary

| Name | Type |

| alpha-Endorphin | Neuropeptide |

| αN-acetyl β-Endorphin | Neuropeptide |

| Morphine | Alkaloid (Opioid) |

| Naloxone | Opioid Antagonist |

| Nociceptin/Orphanin FQ | Neuropeptide |

| Mu-Opioid Receptor (MOR) | Receptor |

| Delta-Opioid Receptor | Receptor |

| Kappa-Opioid Receptor | Receptor |

| Nociceptin/Orphanin FQ Receptor (NOP) | Receptor |

| Sigma-1 Receptor (σ1R) | Receptor |

| Epsilon (ε) Receptor | Receptor |

Comparative Analysis with Other Endogenous Opioid Peptides

Structural and Sequential Relationships with Beta-Endorphin (B3029290) and Gamma-Endorphin (B1627272)

Alpha-endorphin (B1632093), beta-endorphin, and gamma-endorphin are all derived from the same precursor molecule, pro-opiomelanocortin (POMC). wikipedia.org The synthesis of these endorphins involves the post-translational processing of POMC, which is cleaved into several smaller, biologically active peptides. wikipedia.orgresearchgate.net This processing occurs in various tissues, including the pituitary gland and the hypothalamus. wikipedia.orgapexbt.com

The structural relationship between these three endorphins is defined by their amino acid sequences. Alpha-endorphin is a polypeptide consisting of 16 amino acids. wikipedia.orgfsu.edu Beta-endorphin is the longest of the three, with a 31-amino acid sequence. fsu.eduwikipedia.org Gamma-endorphin contains 17 amino acids. fsu.edu

Crucially, the N-terminal sequence of all three endorphins is identical, consisting of the first 16 amino acids. wikipedia.orgyoutube.com This shared sequence is Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr. wikipedia.org Therefore, alpha-endorphin is essentially the N-terminal fragment of beta-endorphin. nih.gov Gamma-endorphin is composed of the same 16 amino acids as alpha-endorphin, with the addition of a single leucine (B10760876) residue at its C-terminus. wikipedia.org

This subtle difference in length, particularly the C-terminal amino acid, is responsible for the distinct biological activities of alpha- and gamma-endorphin. wikipedia.org The initial N-terminal pentapeptide sequence, Tyr-Gly-Gly-Phe-Met, is a common feature among many endogenous opioid peptides and is critical for their interaction with opioid receptors. wikipedia.org

Table 1: Comparison of Endorphin Sequences

| Endorphin Type | Number of Amino Acids | Amino Acid Sequence |

|---|---|---|

| alpha-Endorphin | 16 | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr wikipedia.org |

| gamma-Endorphin | 17 | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu wikipedia.orgquora.com |

| beta-Endorphin | 31 | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Glu wikipedia.org |

Differential Receptor Affinities and Selectivities Among Endorphin Subtypes

The biological effects of endorphins are mediated through their interaction with opioid receptors, which are broadly classified into mu (µ), delta (δ), and kappa (κ) types. nih.govnews-medical.net While all three endorphin subtypes can bind to these receptors, they exhibit different affinities and selectivities.

Beta-endorphin demonstrates a high affinity for the µ-opioid receptor, which is thought to be the primary mediator of its potent analgesic effects. wikipedia.orgumich.edu It also binds to δ-opioid receptors. quora.com The high affinity of beta-endorphin for µ-opioid receptors is a key factor distinguishing it from other endogenous opioids. wikipedia.org

In contrast, the receptor binding profiles of alpha- and gamma-endorphin are less definitively characterized, though they are generally considered to interact with opioid receptors. quora.com Some research suggests that alpha-endorphin's influence on immune responses is mediated through opiate receptor interactions, as the removal of the N-terminal tyrosine residue abolishes its inhibitory effects. nih.gov The differential binding of these endorphins to various receptor subtypes is a critical determinant of their distinct physiological roles.

Contrasting Neurobiological and Physiological Effects of Endorphin Families

The variations in structure and receptor affinity among the endorphin subtypes lead to a spectrum of neurobiological and physiological effects.

Opposing Actions and Homeostatic Balance

A fascinating aspect of endorphin biology is the opposing actions of alpha- and gamma-endorphin, which contribute to maintaining homeostasis within the brain and behavior. wikipedia.org While beta-endorphin is widely recognized for its role in pain reduction and feelings of well-being, the effects of alpha- and gamma-endorphin are more nuanced and can be contradictory. wikipedia.orgyoutube.com

Some studies have suggested that alpha-endorphin produces effects similar to psychostimulants like amphetamines. wikipedia.org Conversely, gamma-endorphin has been associated with effects that resemble those of antipsychotic drugs. This functional antagonism between alpha- and gamma-endorphin highlights a sophisticated regulatory mechanism where the differential processing of a single precursor molecule, POMC, can generate peptides with opposing behavioral effects, thereby contributing to a balanced physiological state. wikipedia.org The endogenous opioid system as a whole is crucial for maintaining homeostasis, and its activity is highly dependent on the current state of the organism. frontiersin.org

Variations in Stability and Potency

The stability and potency of the endorphin subtypes also differ significantly. Beta-endorphin is noted for its high resistance to degradation in the brain, contributing to its long-lasting effects. nih.gov Its analgesic potency is estimated to be 18 to 33 times greater than that of morphine on a molar basis. nih.gov

The potency of alpha-endorphin in specific biological assays has also been noted. For instance, it has been shown to be a potent inhibitor of avoidance behaviors. wikipedia.org The integrity of the C-terminal sequence is crucial for this activity, while removal of the N-terminal tyrosine does not significantly impact it. wikipedia.org The relative stability and potency of these peptides are critical factors in determining the duration and intensity of their physiological actions.

Species-Specific Processing and Functional Diversification of Endorphins

The processing of pro-opiomelanocortin (POMC) is a highly regulated and tissue-specific process, leading to a diverse array of bioactive peptides. nih.govresearchgate.net This processing can also vary between species, contributing to the functional diversification of endorphins. For example, the complete structure of porcine POMC mRNA has been determined from cloned cDNA. novoprolabs.com

The specific enzymes involved in cleaving POMC, known as prohormone convertases, are expressed differently in various tissues and can be species-dependent. researchgate.netphysiology.org This differential processing allows for the generation of a unique profile of endorphins and other POMC-derived peptides in different species and even in different tissues within the same organism. nih.gov This species-specific processing underscores the evolutionary adaptation of the endorphin system to meet the diverse physiological needs of different organisms. For instance, research on human beta-endorphin has shown a 94% sequence homology to that of the mouse. umich.edu

Metabolism and Degradation of Alpha Endorphin

Enzymatic Inactivation Pathways within Biological Systems

The primary mechanism for the inactivation of alpha-endorphin (B1632093) involves enzymatic degradation by various peptidases present in the body. This process, known as proteolytic cleavage, breaks the peptide bonds of the molecule, leading to smaller, often inactive, fragments.

Proteolytic Cleavage Sites and Enzymes Involved

Alpha-endorphin is a 16-amino-acid peptide, representing the N-terminal fragment (1-16) of β-endorphin. wikipedia.orgwikipedia.org Its sequence is Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr. The enzymatic cleavage of alpha-endorphin can occur at several positions along this chain, carried out by a variety of proteases.

While specific studies on the complete enzymatic degradation map of alpha-endorphin are limited, information can be extrapolated from studies on its precursor, β-endorphin, and other related opioid peptides. Enzymes known to be involved in the metabolism of endorphins include:

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. nih.govuky.edu The removal of the N-terminal tyrosine from alpha-endorphin would render it inactive at opioid receptors, as this residue is crucial for its opioid activity. nih.gov

Endopeptidases: These enzymes cleave peptide bonds within the peptide chain. Studies on β-endorphin have shown cleavage by enzymes like trypsin, tryptase, and cathepsin G at various internal sites, particularly after basic amino acid residues like lysine (B10760008). mdpi.com Given that alpha-endorphin contains a lysine residue at position 9, it represents a potential cleavage site.

Dipeptidyl Peptidases: Enzymes such as Dipeptidyl Peptidase IV (DPP-IV) are known to cleave dipeptides from the N-terminus of various peptides. nih.gov

Prolyl Endopeptidase: The presence of a proline residue at position 13 of alpha-endorphin suggests potential cleavage by prolyl endopeptidases, which specifically act on proline-containing peptides.

A significant pathway for the modification and potential inactivation of alpha-endorphin is N-terminal acetylation . The enzyme responsible for this is a secretory granule-associated acetyltransferase. nih.gov This process adds an acetyl group to the N-terminal tyrosine residue, forming N-acetyl-alpha-endorphin. nih.gov

| Enzyme Class | Specific Enzyme (Example) | Potential Action on Alpha-Endorphin |

| Aminopeptidases | Aminopeptidase N | Cleavage of N-terminal Tyrosine |

| Endopeptidases | Trypsin-like enzymes | Cleavage after Lysine-9 |

| Dipeptidyl Peptidases | DPP-IV | Cleavage of N-terminal dipeptides |

| Acetyltransferases | N-acetyltransferase | Acetylation of N-terminal Tyrosine |

Stability of alpha-Endorphin in Various Biological Milieu

The stability of alpha-endorphin is a critical factor determining its bioavailability and duration of effect. Its susceptibility to degradation varies depending on the biological environment.

Stability in Serum and Cerebrospinal Fluid

Peptides like alpha-endorphin are generally susceptible to rapid degradation in blood. nih.gov Studies have shown that peptides are often degraded more quickly in serum compared to plasma due to the release of proteases from platelets during the coagulation process. nih.gov The half-life of many endogenous peptides in circulation is typically in the range of minutes.

In cerebrospinal fluid (CSF), the environment is generally considered to be less proteolytically active than blood. However, evidence shows that metabolites of endorphins, such as N-acetyl-β-endorphin, are present in human CSF, indicating that enzymatic processing does occur in the central nervous system. nih.gov The concentration of these metabolites can fluctuate in various physiological and pathological states.

Stability in Inflamed Tissues

Inflamed tissues are characterized by an increased presence of various immune cells which can release a host of proteolytic enzymes. mdpi.com This heightened enzymatic environment can lead to an accelerated degradation of peptides like alpha-endorphin. For instance, studies on β-endorphin have demonstrated increased cleavage in samples from inflamed tissues. mdpi.com Therefore, it is expected that the stability of alpha-endorphin would be significantly reduced in the presence of inflammation.

Formation of Biologically Active and Inactive Metabolites

The enzymatic processing of alpha-endorphin gives rise to a variety of smaller peptide fragments and modified forms, which can have different biological activities compared to the parent molecule.

The most well-characterized modification is N-terminal acetylation . The resulting metabolite, N-acetyl-alpha-endorphin , is considered biologically inactive in terms of typical opioid receptor binding and analgesic effects. nih.gov The acetylation of the N-terminal tyrosine residue prevents its interaction with opioid receptors. nih.gov However, some studies suggest that these acetylated forms may have other, non-opioid functions. nih.gov

Cleavage of alpha-endorphin at internal sites would produce smaller peptide fragments. For example, cleavage after the N-terminal tyrosine would produce des-tyrosine-alpha-endorphin, which lacks opioid activity. nih.gov Other fragments may or may not possess biological activity, and their specific roles are an area of ongoing research. The generation of these various metabolites represents a complex regulatory mechanism that fine-tunes the physiological effects of the endorphin system.

| Metabolite | Generating Process | Biological Activity (Opioid) |

| N-acetyl-alpha-endorphin | N-terminal acetylation | Inactive nih.govnih.gov |

| Des-tyrosine-alpha-endorphin | Aminopeptidase cleavage | Inactive nih.gov |

| Smaller peptide fragments | Endopeptidase cleavage | Generally inactive or activity unknown |

Advanced Research Methodologies and Techniques for Alpha Endorphin Studies

Peptide Synthesis Approaches for Analog Generation and Purification

The chemical synthesis of alpha-endorphin (B1632093) and its analogs is fundamental to research, providing the necessary material for functional studies. These synthetic approaches allow for the creation of modified peptides, which are invaluable for structure-activity relationship studies.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for creating peptides like alpha-endorphin in a laboratory setting. nih.govdocumentsdelivered.combachem.com This method involves a step-by-step assembly of amino acids on a solid support, typically a resin. bachem.com The process is cyclical, with each cycle involving the deprotection of the Nα-amino group of the growing peptide chain, followed by the coupling of the next protected amino acid. bachem.com This technique simplifies the purification process as by-products and excess reagents can be easily washed away while the peptide remains anchored to the resin. bachem.com

Two primary strategies are employed in SPPS: tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc). The choice of strategy dictates the chemical conditions used for deprotection. For instance, the Fmoc group is removed by a base, such as piperidine, while the Boc group is cleaved by an acid like trifluoroacetic acid (TFA). nih.govresearchgate.net Once the desired amino acid sequence is assembled, the peptide is cleaved from the resin support. bachem.com The synthesis of porcine alpha-endorphin has been successfully achieved using SPPS. nih.govdocumentsdelivered.com

Table 1: Key Features of SPPS Methodologies

| Feature | Description | Reference |

| Principle | Stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. | bachem.com |

| Key Advantage | Simplified purification due to the solid-phase attachment of the peptide. | bachem.com |

| Common Strategies | Fmoc (base-labile) and Boc (acid-labile) protecting groups for the α-amino group. | nih.govresearchgate.net |

| Application | Synthesis of alpha-endorphin and its analogs for research purposes. | nih.govdocumentsdelivered.com |

Application of Safety-Catch Linkers in Peptide Synthesis